(2-Cyano-4-methylphenyl)boronic acid

Description

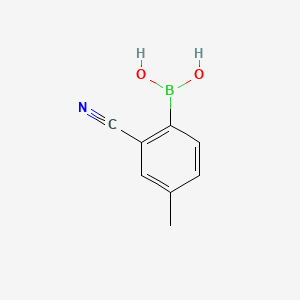

Structure

2D Structure

Properties

IUPAC Name |

(2-cyano-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMAPBUMNAHKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743921 | |

| Record name | (2-Cyano-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328882-30-9 | |

| Record name | (2-Cyano-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Cyano-4-methylphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyano-4-methylphenyl)boronic acid is a versatile organic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid moiety, a nitrile group, and a methyl-substituted phenyl ring, makes it a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of the antihypertensive drug, Telmisartan. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in its effective utilization.

Core Chemical Properties

This compound is a white to off-white solid that is soluble in polar organic solvents. It is stable under recommended storage conditions, typically under an inert atmosphere at 2-8°C.

| Property | Value |

| Molecular Formula | C₈H₈BNO₂ |

| Molecular Weight | 160.97 g/mol |

| CAS Number | 313546-18-8 |

| Appearance | Solid |

| Melting Point | 287-305 °C |

| Boiling Point | 376.1 °C at 760 mmHg (Predicted) |

| Density | 1.209 g/cm³ (Predicted) |

| pKa | 7.46 ± 0.58 (Predicted) |

| Storage Temperature | 2-8°C under inert gas |

Spectroscopic Data (Predicted)

¹H NMR (Expected Signals):

-

Aromatic Protons: Signals are expected in the range of 7.5-8.0 ppm. The proton ortho to the boronic acid group and meta to the cyano group would likely appear as a doublet. The proton meta to both the boronic acid and cyano groups would likely be a singlet or a narrowly split doublet. The proton ortho to the cyano group and meta to the boronic acid would also be a doublet.

-

Methyl Protons: A singlet is expected around 2.4 ppm.

-

Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Expected Signals):

-

Aromatic Carbons: Signals are anticipated between 120-145 ppm. The carbon bearing the boronic acid group would be difficult to observe due to quadrupolar relaxation.

-

Cyano Carbon: A signal is expected around 118 ppm.

-

Methyl Carbon: A signal is expected around 21 ppm.

Synthesis of this compound

General Experimental Protocol (Illustrative):

-

Lithiation: 4-Methylbenzonitrile is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as lithium diisopropylamide (LDA), is then added dropwise to effect ortho-lithiation, directing the deprotonation to the position adjacent to the cyano group.

-

Borylation: A trialkyl borate, typically triisopropyl borate, is then added to the reaction mixture. The organolithium species acts as a nucleophile, attacking the boron atom of the borate ester.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolyzes the borate ester to the desired boronic acid.

-

Workup and Purification: The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is central to the synthesis of numerous pharmaceuticals and complex organic molecules.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.

Role in the Synthesis of Telmisartan Precursors

A critical application of this compound is in the synthesis of the antihypertensive drug Telmisartan.[2][3] It serves as the source for one of the key aryl fragments in the construction of the biphenyl core of the molecule.

Experimental Protocol: Suzuki Coupling for a Telmisartan Intermediate

This protocol describes the coupling of an aryl bromide with an arylboronic acid, a reaction analogous to the use of this compound in the synthesis of a key biphenyl intermediate for Telmisartan.

-

Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (3 mol%), and a base, typically potassium carbonate (2.0 mmol) or potassium phosphate (3.0 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1), is added via syringe.

-

Reaction Conditions: The reaction mixture is stirred and heated to a temperature typically between 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl product.

Biological Significance: Role in Telmisartan's Mechanism of Action

The biphenyl scaffold, constructed using this compound, is a crucial component of Telmisartan, an angiotensin II receptor blocker (ARB). Telmisartan is widely prescribed for the treatment of hypertension.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Telmisartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT₁) receptor, thereby inhibiting the downstream effects of angiotensin II in the Renin-Angiotensin-Aldosterone System (RAAS).[4][5]

By blocking the AT₁ receptor, Telmisartan prevents the vasoconstrictive effects of angiotensin II and reduces the secretion of aldosterone. This leads to vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure.[6]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for researchers and professionals in the field of drug discovery and development. Its utility in the construction of complex molecules, exemplified by its role in the synthesis of Telmisartan, underscores its importance in medicinal chemistry. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity in key transformations such as the Suzuki-Miyaura coupling is essential for its effective application in the development of novel therapeutics.

References

- 1. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]

- 2. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. rubingroup.org [rubingroup.org]

- 6. researchgate.net [researchgate.net]

(2-Cyano-4-methylphenyl)boronic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Cyano-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways for this compound, a valuable building block in medicinal chemistry and materials science. The document outlines key methodologies, including ortho-directed metalation and transition metal-catalyzed cross-coupling reactions, supported by experimental protocols and quantitative data.

Ortho-Directed Metalation Pathway

A prevalent and direct method for the synthesis of this compound involves the ortho-lithiation of 3-methylbenzonitrile. This strategy leverages the directing effect of the cyano group to facilitate metalation at the adjacent ortho position, followed by quenching with a boron electrophile.

A common approach utilizes a lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), to achieve regioselective lithiation. The subsequent reaction with a trialkyl borate, like triisopropoxyborane, followed by acidic workup, yields the desired boronic acid.

Experimental Protocol: Ortho-lithiation of 3-Methylbenzonitrile

This protocol is adapted from procedures for the synthesis of related 2-cyanophenylboronic acid derivatives.

Materials:

-

3-Methylbenzonitrile

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropoxyborane

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate lithium 2,2,6,6-tetramethylpiperidide (LTMP).

-

To the freshly prepared LTMP solution, add 3-methylbenzonitrile (1.0 equivalent) dissolved in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 2 hours at this temperature.

-

Add triisopropoxyborane (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis Pathway Diagram: Ortho-lithiation

Caption: Ortho-lithiation synthesis of this compound.

Palladium-Catalyzed Borylation of an Aryl Halide

An alternative and widely applicable strategy is the palladium-catalyzed borylation of a suitable aryl halide, such as 2-bromo-5-methylbenzonitrile. This method, often referred to as the Miyaura borylation, involves the cross-coupling of the aryl halide with a boron-containing reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Experimental Protocol: Palladium-Catalyzed Borylation

This protocol is a general procedure for Miyaura borylation reactions.

Materials:

-

2-Bromo-5-methylbenzonitrile

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a Schlenk flask, add 2-bromo-5-methylbenzonitrile (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed, anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

-

The crude boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or a mild oxidizing agent followed by an acidic workup.

Synthesis Pathway Diagram: Palladium-Catalyzed Borylation

Caption: Palladium-catalyzed borylation synthesis pathway.

Iridium-Catalyzed C-H Borylation

A more recent and atom-economical approach is the direct C-H borylation of 3-methylbenzonitrile using an iridium catalyst. This method allows for the conversion of a C-H bond directly to a C-B bond, avoiding the need for a pre-functionalized starting material like an aryl halide. The regioselectivity of this reaction is a critical aspect, often influenced by steric and electronic factors.

Experimental Workflow: Iridium-Catalyzed C-H Borylation

Caption: General workflow for Iridium-catalyzed C-H borylation.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound and related compounds via different methods, as reported in the literature.

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| Ortho-lithiation | 3-Methylbenzonitrile | LTMP, B(OiPr)₃ | 60-75 | Patent Literature |

| Pd-catalyzed Borylation | 2-Bromo-5-methylbenzonitrile | B₂pin₂, Pd(dppf)Cl₂, KOAc | 70-90 (for the boronate ester) | General Borylation Procedures |

| Ir-catalyzed C-H Borylation | 3-Methylbenzonitrile | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | Varies depending on regioselectivity | Academic Literature |

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods. The provided data is for comparative purposes.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Ortho-directed metalation offers a direct approach, while palladium-catalyzed borylation provides a robust and well-established alternative. Iridium-catalyzed C-H borylation represents a modern, atom-economical strategy, although control of regioselectivity is paramount. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the planning and execution of the synthesis of this important chemical intermediate.

(2-Cyano-4-methylphenyl)boronic acid CAS number lookup

CAS Number: 313546-18-8

Synonyms: (4-Cyano-2-methylphenyl)boronic acid, 2-Methyl-4-cyanophenylboronic acid

Introduction

(2-Cyano-4-methylphenyl)boronic acid is a specialized organic compound that serves as a crucial building block in modern synthetic chemistry. Its utility is most prominently featured in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| CAS Number | 313546-18-8 |

| Molecular Formula | C₈H₈BNO₂ |

| Molecular Weight | 160.97 g/mol |

| Appearance | Solid |

| Melting Point | 280-305 °C |

| Boiling Point | 376.1 °C at 760 mmHg |

| Density | 1.209 g/cm³ |

| Flash Point | 181.3 °C |

| Storage Temperature | 2-8°C under inert atmosphere |

Synthesis and Experimental Protocols

The synthesis of arylboronic acids, including this compound, is a well-established process in organic chemistry. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic workup.

General Synthesis Protocol via Grignard Reaction

This protocol outlines a general procedure for the synthesis of this compound from the corresponding aryl bromide.

Step 1: Formation of the Grignard Reagent

-

A three-necked, round-bottomed flask is flame-dried and equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., argon or nitrogen).

-

Magnesium turnings are added to the flask.

-

A solution of 2-bromo-5-methylbenzonitrile in anhydrous tetrahydrofuran (THF) is prepared.

-

A small portion of the aryl bromide solution is added to the magnesium turnings to initiate the reaction, which may be evidenced by heat evolution and bubble formation.

-

Once the reaction has initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

-

In a separate flask under an inert atmosphere, a solution of triisopropyl borate in anhydrous THF is prepared and cooled to -78 °C.

-

The freshly prepared Grignard reagent is then added slowly to the cooled trialkyl borate solution via a cannula.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

-

Purification is typically achieved by recrystallization from an appropriate solvent system.

Applications in Drug Discovery

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of new therapeutic agents. Its primary application is in the Suzuki-Miyaura coupling reaction to form biaryl structures, which are common motifs in drug molecules.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide or triflate. This reaction is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas.

-

A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

-

The reaction mixture is heated with stirring (typically 80-100 °C) and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Histamine H3 Receptor Antagonists

This compound is a key intermediate in the synthesis of certain histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1][2] Antagonists of this receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[2]

The synthesis of these antagonists often involves a Suzuki-Miyaura coupling to introduce the (2-cyano-4-methylphenyl) moiety, which is a critical part of the pharmacophore for H3 receptor binding.

The general workflow for the synthesis of a potential histamine H3 receptor antagonist using this compound is depicted below.

Caption: General synthetic workflow for a histamine H3 receptor antagonist.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic receptor, its primary function is to inhibit the release of histamine and other neurotransmitters. H3 receptor antagonists block this inhibitory effect, thereby increasing the release of these neurotransmitters, which is the basis for their therapeutic potential in cognitive and wakefulness-promoting applications.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

A singlet for the methyl (CH₃) protons.

-

Signals in the aromatic region corresponding to the protons on the phenyl ring.

-

A broad singlet for the hydroxyl (-OH) protons of the boronic acid group, which may be exchangeable with D₂O.

FTIR Spectroscopy

The infrared spectrum helps to identify the functional groups present in the molecule. Key characteristic peaks for this compound include:

-

A strong, sharp peak around 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the boronic acid group.

-

Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

-

A strong band around 1350 cm⁻¹ for the B-O stretching vibration.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of biaryl compounds through the Suzuki-Miyaura coupling reaction. Its application in the synthesis of histamine H3 receptor antagonists highlights its importance in drug discovery for neurological disorders. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.

References

(2-Cyano-4-methylphenyl)boronic acid molecular structure and bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyano-4-methylphenyl)boronic acid is a specialized organic compound that plays a significant role as a building block in modern medicinal chemistry and materials science. Its unique molecular architecture, featuring a boronic acid functional group, a cyano moiety, and a methyl group on a phenyl ring, makes it a valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, bonding, and key applications, with a focus on its utility in drug discovery and development.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₈BNO₂, possesses a well-defined arrangement of atoms that dictates its reactivity and physical characteristics. The central phenyl ring is substituted at the 1, 2, and 4 positions with a boronic acid group [-B(OH)₂], a cyano group [-C≡N], and a methyl group [-CH₃], respectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BNO₂ | [1][2] |

| Molecular Weight | 160.97 g/mol | [1] |

| CAS Number | 313546-18-8 | [1][2] |

| Melting Point | 287-305 °C | [1] |

| Appearance | White to off-white solid | |

| SMILES String | Cc1cc(ccc1B(O)O)C#N | [1] |

| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N | [1] |

Bonding and Spectroscopic Data

Spectroscopic Analysis

| Spectroscopy Type | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group are expected. The exact chemical shifts and coupling constants would provide detailed information about the electronic environment of each proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the cyano carbon, and the carbon attached to the boron atom would be observed. The chemical shift of the carbon attached to boron is a key indicator of the electronic nature of the boronic acid group. |

| FTIR | Characteristic vibrational frequencies for the O-H stretch of the boronic acid, the C≡N stretch of the cyano group, C-H stretches of the aromatic ring and methyl group, and B-O stretching vibrations are anticipated. The nitrile stretch is typically observed in the range of 2220-2260 cm⁻¹. |

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of aryl boronic acids involves the reaction of an appropriate organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route is outlined below.

Disclaimer: This is a generalized protocol and requires optimization and safety assessment in a laboratory setting.

Materials:

-

2-Bromo-5-methylbenzonitrile

-

Magnesium turnings or n-Butyllithium

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 1 M)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Workflow for Synthesis:

Figure 1. Generalized workflow for the synthesis of this compound.

Procedure:

-

Formation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), react 2-bromo-5-methylbenzonitrile with either magnesium turnings to form the Grignard reagent or n-butyllithium at low temperature (e.g., -78 °C) to form the organolithium reagent in anhydrous THF.

-

Borylation: Cool the solution of the organometallic reagent to a low temperature (typically -78 °C) and slowly add triisopropyl borate. Allow the reaction to stir at this temperature for a period before gradually warming to room temperature.

-

Hydrolysis: Quench the reaction by carefully adding an aqueous solution of hydrochloric acid.

-

Workup and Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Development

This compound is a key intermediate in the synthesis of biaryl compounds, which are prevalent scaffolds in many pharmaceutical agents. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that couples an organoboron compound (like this compound) with an organohalide or triflate.[3][4] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

General Reaction Scheme:

Figure 2. General scheme of the Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Histamine H₃ Receptor Antagonists

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[5][6] Antagonists of the H₃ receptor have shown therapeutic potential for treating various neurological disorders, including cognitive impairments and sleep-wake disorders. The biaryl scaffold, often synthesized via Suzuki-Miyaura coupling, is a common feature in many potent and selective H₃ receptor antagonists. This compound can serve as a crucial building block for the synthesis of these complex molecules, where the cyano and methyl groups can be important for tuning the pharmacological properties of the final compound.

Signaling Pathway Context:

Histamine H₃ receptor antagonists act by blocking the inhibitory effect of histamine on its own release and the release of other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can enhance cognitive function and wakefulness.

Figure 3. Simplified signaling pathway illustrating the mechanism of action for a histamine H₃ receptor antagonist derived from this compound.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex biaryl structures that are central to many drug candidates. Its utility in the Suzuki-Miyaura coupling reaction provides a reliable method for the synthesis of potential therapeutics, including histamine H₃ receptor antagonists. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective application in research and drug development. Further studies to elucidate its precise crystal structure and to develop optimized and scalable synthetic protocols will continue to enhance its importance in the field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. (4-Cyano-2-methylphenyl)boronic acid|lookchem [lookchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

(2-Cyano-4-methylphenyl)boronic acid: A Technical Guide for Synthetic and Medicinal Chemists

(2-Cyano-4-methylphenyl)boronic acid , a specialized organoboron compound, holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique structure, featuring a nitrile group and a boronic acid moiety on a substituted phenyl ring, allows for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on detailed experimental protocols and logical workflows for researchers and drug development professionals.

Physicochemical Properties and Data

While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its fundamental properties and the typical analytical data that would be determined for its characterization.

| Parameter | Value / Expected Data |

| Chemical Name | This compound |

| CAS Number | 1328882-30-9 |

| Molecular Formula | C₈H₈BNO₂ |

| Molecular Weight | 160.97 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Purity | Typically >95% (as determined by HPLC or NMR) |

| Melting Point | Not reported; would be determined experimentally |

| ¹H NMR | Expected to show characteristic aromatic and methyl proton signals |

| ¹³C NMR | Expected to show characteristic aromatic, nitrile, and methyl carbon signals |

| Mass Spectrometry | Expected to show the molecular ion peak corresponding to the molecular weight |

| Infrared (IR) | Expected to show characteristic peaks for C≡N, O-H, and B-O bonds |

Synthesis of this compound

The synthesis of ortho-cyanophenylboronic acids can be challenging due to the reactivity of the nitrile group with common organometallic reagents. However, a plausible and effective method can be adapted from methodologies developed for structurally similar compounds, such as the synthesis of 2-cyanophenylboronic acid derivatives via directed ortho-metalation. The following protocol is based on a general method for preparing 2-cyanophenylboronic acid derivatives.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-methylbenzonitrile

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Li-TMP: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.

-

Directed ortho-Metalation: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromo-5-methylbenzonitrile (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C.

-

Borylation: To the solution of lithiated 2-bromo-5-methylbenzonitrile, add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Hydrolysis: Quench the reaction by the slow addition of 1M HCl at 0 °C. Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the borate ester. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl compounds. These products are often key intermediates in the synthesis of pharmaceuticals and other functional materials.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition and Degassing: Add the chosen solvent system. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by using the freeze-pump-thaw method.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

Conclusion

This compound represents a valuable, albeit not widely commercialized, synthetic intermediate. The methodologies outlined in this guide provide a practical framework for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions. For researchers in drug discovery and materials science, this compound offers a strategic tool for the construction of novel molecular architectures with tailored electronic and biological properties. Further exploration of its reactivity and the development of more direct synthetic routes will undoubtedly expand its utility in organic synthesis.

(2-Cyano-4-methylphenyl)boronic acid: A Technical Guide to its Synthesis and Applications in Drug Discovery

(2-Cyano-4-methylphenyl)boronic acid , a key building block in modern medicinal chemistry, has played a significant role in the development of various therapeutic agents. This technical guide provides an in-depth overview of its discovery, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

While a singular discovery paper for this compound is not readily identifiable in the public domain, its emergence is intrinsically linked to the broader development and application of organoboron chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic placement of the cyano and methyl groups on the phenylboronic acid scaffold makes it a versatile reagent for constructing complex molecular architectures found in numerous pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1328882-30-9 | |

| Molecular Formula | C₈H₈BNO₂ | |

| Molecular Weight | 160.97 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 287-305 °C |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids. A common and effective approach involves the lithiation of a halogenated precursor followed by quenching with a trialkyl borate.

A plausible synthetic route starting from the commercially available 2-bromo-5-methylbenzonitrile is outlined below. This method leverages the well-established principles of organometallic chemistry to introduce the boronic acid functionality.

Detailed Experimental Protocol:

Materials:

-

2-Bromo-5-methylbenzonitrile

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-bromo-5-methylbenzonitrile (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) and stirred for 1 hour.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron partner to introduce the 2-cyano-4-methylphenyl moiety into a target molecule.

A significant application of this building block is in the synthesis of certain members of the "sartan" class of antihypertensive drugs, which are angiotensin II receptor blockers. While the closely related 2-cyano-4'-methylbiphenyl is a key intermediate for many sartans, this compound can be utilized in the synthesis of analogues and other complex heterocyclic systems.

The workflow for a typical Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 2-bromopyridine)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., aqueous sodium carbonate solution)

-

Solvent (e.g., toluene or dioxane)

Procedure:

-

In a reaction vessel, combine this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (e.g., 0.05 eq), and the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Add the aqueous base (e.g., 2 M Na₂CO₃, 2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Signaling Pathways and Logical Relationships

While this compound itself is not a biologically active molecule that directly interacts with signaling pathways, its utility lies in the synthesis of molecules that do. For instance, if used in the synthesis of a kinase inhibitor, the resulting molecule would modulate a specific signaling pathway.

The logical relationship in its application can be visualized as a hierarchical process from a simple building block to a complex, functional molecule.

An In-depth Technical Guide on the Solubility of (2-Cyano-4-methylphenyl)boronic acid

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (2-Cyano-4-methylphenyl)boronic acid, a key building block in modern organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for solubility determination and presents qualitative solubility information alongside analogous data for structurally related compounds. This guide serves as a critical resource for researchers, chemists, and drug development professionals, offering a framework for solvent selection in synthesis, purification, and formulation processes. Furthermore, a detailed experimental workflow for a primary application of this compound, the Suzuki-Miyaura coupling reaction, is visualized to provide practical context.

Introduction

This compound (CAS No. 1328882-30-9) is a specialized organoboron compound featuring a nitrile and a methyl group on the phenyl ring.[1] This substitution pattern makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[2] Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.[3]

A thorough understanding of a compound's solubility is fundamental for optimizing reaction conditions, developing purification strategies, and preparing formulations.[4] Solvent choice can significantly influence reaction kinetics, yield, and the ease of product isolation.[5] This guide addresses the solubility profile of this compound by providing a structured approach to solubility determination and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| CAS Number | 1328882-30-9 | [1] |

| Molecular Formula | C₈H₈BNO₂ | [6] |

| Molecular Weight | 160.97 g/mol | |

| Appearance | Solid | |

| Melting Point | 287-305 °C |

Solubility Profile

Quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, based on the general behavior of substituted phenylboronic acids, a qualitative assessment and analogous data can provide valuable guidance. Boronic acids typically exhibit increased solubility in polar organic solvents.[3] The presence of a polar cyano group and a nonpolar methyl group suggests a nuanced solubility profile.

Qualitative Solubility: Based on the properties of similar compounds, this compound is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and may have moderate to good solubility in alcohols (Methanol, Ethanol) and ethers (Tetrahydrofuran). Its solubility in nonpolar solvents like hexane and toluene is expected to be low. Water solubility is generally low for arylboronic acids but can be influenced by pH.[7]

Analogous Quantitative Data: To provide a quantitative perspective, the table below presents solubility data for phenylboronic acid, a structurally related parent compound. This data, determined by the dynamic method, illustrates the mole fraction solubility (x) in various common organic solvents at different temperatures.[8] Researchers should consider this data as a proxy to inform initial solvent screening.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |

| Chloroform | 25 | ~0.04 |

| 40 | ~0.08 | |

| Acetone | 25 | ~0.25 |

| 40 | ~0.35 | |

| 3-Pentanone | 25 | ~0.22 |

| 40 | ~0.33 | |

| Dipropyl Ether | 25 | ~0.15 |

| 40 | ~0.25 | |

| Methylcyclohexane | 25 | <0.01 |

| 40 | <0.01 |

Note: This data is for the parent compound, phenylboronic acid, and serves as an estimation. Actual solubility of this compound will vary.[8]

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[9]

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvent (e.g., HPLC-grade acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure a saturated solution is achieved.[9]

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.[12]

-

Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant from each vial.

-

Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer.[9]

-

Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor. The average of the results from the replicate vials is reported as the solubility.

To aid in visualizing this process, the following diagram outlines the general workflow for solubility determination.

Caption: Diagram 1: Experimental Workflow for Solubility Determination.

Application Context: Suzuki-Miyaura Coupling Workflow

This compound is primarily used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.[13] The solubility of the boronic acid, the aryl halide, the catalyst, and the base in the chosen solvent system is critical for reaction success.

The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[14] The reaction typically requires a palladium catalyst, a base, and an appropriate solvent.

References

- 1. This compound | 1328882-30-9 [sigmaaldrich.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. benchchem.com [benchchem.com]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. benchchem.com [benchchem.com]

- 6. (4-Cyano-2-methylphenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

(2-Cyano-4-methylphenyl)boronic acid: A Technical Guide for Advanced Research

Introduction: (2-Cyano-4-methylphenyl)boronic acid, with CAS Number 313546-18-8, is a specialized aromatic boronic acid derivative. Its unique substitution pattern, featuring both a nitrile and a methyl group on the phenyl ring, makes it a valuable and versatile building block in modern synthetic chemistry. This technical guide provides an in-depth overview of its physical and chemical characteristics, experimental protocols, and applications, tailored for researchers, scientists, and professionals in drug development. The presence of the boronic acid moiety allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of complex biaryl structures. The cyano and methyl groups offer sites for further functionalization and influence the electronic properties of the molecule, making it a key intermediate in the synthesis of targeted therapeutic agents and functional materials.

Core Physical and Chemical Characteristics

This compound is typically a white to off-white solid that is stable under recommended storage conditions.[1] Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 313546-18-8 |

| Molecular Formula | C₈H₈BNO₂ |

| Molecular Weight | 160.97 g/mol [1][2] |

| Appearance | White to off-white solid[1] |

| Melting Point | 287-305 °C[3][4][5] |

| Boiling Point | 376.1 ± 52.0 °C (Predicted)[1][3] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted)[1][3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[1][3][6] |

| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N[4][5] |

| SMILES | Cc1cc(ccc1B(O)O)C#N[4][5] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum was not available in the literature, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure and data from analogous compounds.

¹H NMR (Predicted):

-

Aromatic Protons (3H): Expected in the range of 7.5-8.2 ppm. The protons on the aromatic ring will appear as multiplets or distinct doublets and singlets depending on their coupling.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, typically in the range of 4.5-8.5 ppm, which is exchangeable with D₂O.

-

Methyl Protons (-CH₃): A sharp singlet expected around 2.3-2.5 ppm.[7]

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Expected in the range of 120-145 ppm. The carbon attached to the boron atom (C-B) may be difficult to observe or appear as a broad signal.

-

Nitrile Carbon (-C≡N): A sharp signal expected around 115-120 ppm.

-

Methyl Carbon (-CH₃): A signal expected in the aliphatic region, around 20-25 ppm.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 (broad) | O-H stretching (from B(OH)₂) |

| ~3030 | Aromatic C-H stretching |

| ~2920 | Aliphatic C-H stretching (from -CH₃) |

| ~2230 | C≡N stretching (nitrile group) |

| ~1600, ~1480 | Aromatic C=C ring stretching |

| ~1350 | B-O stretching[4] |

| ~1090 | B-C stretching[1] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of this compound.

Synthesis Protocol via Lithiation

This protocol is adapted from general methods for the synthesis of cyanophenylboronic acid derivatives.[9] The primary route involves the ortho-lithiation of a substituted benzonitrile followed by borylation.

Starting Material: 4-Methylbenzonitrile (p-Tolunitrile)

Workflow:

Methodology:

-

Preparation of LTMP: In a flame-dried, nitrogen-purged flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.05 equivalents) dropwise. Allow the solution to warm to 0 °C for 30 minutes to form the Lithium Tetramethylpiperidide (LTMP) base.

-

Lithiation: Cool the LTMP solution back to -78 °C. Slowly add a solution of 4-methylbenzonitrile (1.0 equivalent) in anhydrous THF. Stir the reaction mixture at this temperature for 2-3 hours.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.

-

Quenching and Hydrolysis: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature overnight. Quench the reaction by adding 2M hydrochloric acid until the pH is acidic (~pH 2).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals.

Reaction Scheme: Coupling with an Aryl Bromide (e.g., 4-bromoanisole)

Catalytic Cycle:

Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.2 equivalents), the aryl bromide (e.g., 4-bromoanisole, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Reaction: Heat the mixture with stirring at a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Development

The structural motifs accessible through this compound are of significant interest in medicinal chemistry. Its application is particularly noted in the synthesis of ligands for various biological targets.

-

Histamine H3 Receptor Ligands: This boronic acid is a documented reactant in the synthesis of novel aminoalkoxybiphenylnitriles, which have been investigated as potent and selective histamine H3 receptor (H3R) ligands. H3R antagonists and inverse agonists are pursued as potential treatments for a range of neurological disorders, including cognitive impairment and sleep-wake disorders.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and evaluation of histamine H3 receptor ligand based on lactam scaffold as agents for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

Technical Guide on (2-Cyano-4-methylphenyl)boronic acid: A Safety Overview

A comprehensive Safety Data Sheet (SDS) for the specific isomer (2-Cyano-4-methylphenyl)boronic acid (CAS No. 1328882-30-9) is not publicly available at this time. While information on similar compounds and isomers exists, it is crucial for researchers, scientists, and drug development professionals to consult the specific SDS for any chemical before use to ensure safe handling and to be aware of all potential hazards. The information provided below is based on general knowledge of boronic acids and data extrapolated from similar compounds, but it should not be considered a substitute for a substance-specific SDS.

Physicochemical and Toxicological Data

Without a specific SDS, quantitative data on properties such as melting point, boiling point, flash point, and toxicity (e.g., LD50) for this compound are not available. The following table provides a summary of information for a closely related isomer, (4-Cyano-2-methylphenyl)boronic acid, to give a general idea of the expected properties. However, it is important to reiterate that these values may differ for the requested compound.

Table 1: Physicochemical Properties of (4-Cyano-2-methylphenyl)boronic acid (CAS 313546-18-8)

| Property | Value |

| Molecular Formula | C₈H₈BNO₂ |

| Molecular Weight | 160.97 g/mol |

| Melting Point | 287-305 °C |

| Form | Solid |

Table 2: Toxicological Data

No specific toxicological data for this compound was found. For many boronic acid derivatives, the toxicological properties have not been thoroughly investigated.

Experimental Protocols

Detailed experimental protocols are typically not found within a Safety Data Sheet. An SDS provides information on the hazards of a substance and how to handle it safely. For experimental protocols involving this compound, researchers should consult scientific literature and established laboratory procedures for Suzuki-Miyaura cross-coupling reactions or other relevant synthetic methods.

Hazard Identification and Handling

Based on the hazard classifications of similar boronic acid compounds, this compound may be classified as follows:

-

Skin corrosion/irritation: Category 2

-

Serious eye damage/eye irritation: Category 2A

-

Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3

General Handling Precautions:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Wear personal protective equipment:

-

Safety glasses with side-shields

-

Protective gloves (e.g., nitrile rubber)

-

Lab coat

-

Respiratory protection if dust is generated.

-

Storage:

-

Store in a cool, dry place.

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store under an inert atmosphere. Recommended storage temperature is 2-8°C.[1]

Emergency Procedures

The following diagram outlines a general workflow for handling a spill of a solid chemical like this compound.

Caption: Chemical Spill Response Workflow

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of (2-Cyano-4-methylphenyl)boronic acid

For Immediate Release

(2-Cyano-4-methylphenyl)boronic acid , a versatile organoboron compound, is emerging as a critical building block in the development of novel therapeutics and advanced materials. This in-depth technical guide explores its core applications, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential research areas. The strategic placement of the cyano and methyl groups on the phenylboronic acid scaffold offers unique electronic and steric properties, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and beyond.

Core Chemical Properties and Specifications

This compound, also known by its synonym (4-Cyano-2-methylphenyl)boronic acid, possesses a unique molecular architecture that underpins its utility in diverse chemical syntheses. A summary of its key chemical data is presented in Table 1.

| Property | Value |

| CAS Number | 313546-18-8 |

| Molecular Formula | C₈H₈BNO₂ |

| Molecular Weight | 160.97 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 287-305 °C |

| Solubility | Soluble in polar organic solvents |

I. Medicinal Chemistry: A Scaffold for Novel Drug Discovery

The primary application of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of complex organic molecules, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds, a fundamental process in the construction of pharmacologically active compounds.

Histamine H₃ Receptor Antagonists

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Its antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

A general synthetic workflow for the preparation of such antagonists is depicted below.

Experimental Protocol: General Suzuki-Miyaura Coupling

A representative experimental protocol for the Suzuki-Miyaura coupling reaction involving this compound is as follows:

-

Reaction Setup: To a dried flask, add this compound (1.0 eq.), the desired aryl or heterocyclic halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Reaction Conditions: The mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biphenyl compound.

Quantitative data such as reaction yields are highly substrate-dependent but are often reported in the range of 70-95% for efficient Suzuki couplings.

II. Saccharide Recognition and Sensing

Boronic acids are known to form reversible covalent bonds with diols to create cyclic boronate esters. This property has been extensively exploited in the design of synthetic receptors for the recognition and sensing of saccharides, which are rich in diol functionalities. This compound can be incorporated into more complex structures, such as diboronic acid receptors, to enhance binding affinity and selectivity for specific monosaccharides.

Oligo-boronic Acid Receptors

The strategic placement of two boronic acid moieties on a molecular scaffold can lead to a significant increase in the binding constant for a target saccharide compared to a monoboronic acid. The cyano group on the this compound unit can modulate the electronic properties of the receptor, potentially influencing its binding affinity and fluorescence response.

Quantitative Data: Binding Affinity

The binding affinity of boronic acid-based receptors for saccharides is typically quantified by the association constant (Kₐ) or the dissociation constant (K₋). These values can be determined using various techniques, including fluorescence spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry. For a hypothetical diboronic acid receptor incorporating the this compound moiety, the binding constants for different monosaccharides would be determined to assess its selectivity. An example of such data is presented in Table 2.

| Saccharide | Association Constant (Kₐ, M⁻¹) |

| D-Fructose | 5.6 x 10³ |

| D-Glucose | 1.2 x 10³ |

| D-Galactose | 2.8 x 10³ |

Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be generated in such a research project.

III. Materials Science: Building Blocks for Organic Electronics

The unique electronic properties conferred by the cyano group make this compound an attractive building block for the synthesis of advanced organic materials. The electron-withdrawing nature of the nitrile can be harnessed to tune the optoelectronic properties of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Through Suzuki or Stille coupling reactions, this boronic acid can be polymerized with other aromatic monomers to create donor-acceptor copolymers. The incorporation of the cyanophenyl unit can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer, thereby affecting its charge transport and light-emitting properties.

IV. Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the ortho-lithiation of a substituted benzonitrile followed by quenching with a trialkyl borate.

Detailed Experimental Protocol

-

Starting Material: Begin with a suitable starting material, such as 2-bromo-5-methylbenzonitrile.

-

Lithiation: Dissolve the starting material in a dry ethereal solvent, such as tetrahydrofuran (THF), and cool the solution to a low temperature (typically -78 °C) under an inert atmosphere. Add a strong lithium base, such as n-butyllithium, dropwise to effect a lithium-halogen exchange.

-

Borylation: To the resulting aryllithium species, add a trialkyl borate, such as triisopropyl borate, dropwise at -78 °C.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench with an acidic aqueous solution (e.g., 1 M HCl).

-

Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it. The crude product is then purified, often by recrystallization, to yield this compound.

Conclusion

This compound is a highly valuable and versatile building block with significant potential in several key areas of chemical research. Its utility in the synthesis of histamine H₃ receptor antagonists highlights its importance in drug discovery. The ability to incorporate this molecule into sophisticated saccharide sensors opens up new avenues in diagnostics and chemical biology. Furthermore, its application in materials science for the development of organic electronic materials underscores its relevance in cutting-edge technology. The detailed experimental protocols and structured data presented in this guide are intended to provide a solid foundation for researchers looking to explore the full potential of this remarkable compound.

Spectroscopic Profile of (2-Cyano-4-methylphenyl)boronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Cyano-4-methylphenyl)boronic acid (CAS No. 1328882-30-9). The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and known chemical shift and absorption frequency ranges for the relevant functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 8.2 | s | 2H | B(OH)₂ |

| ~7.8 - 7.9 | d | 1H | Ar-H |

| ~7.6 - 7.7 | d | 1H | Ar-H |

| ~7.5 - 7.6 | s | 1H | Ar-H |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Ar-C |

| ~135 | Ar-C |

| ~133 | Ar-C |

| ~130 (C-B) | Ar-C attached to Boron |

| ~128 | Ar-C |

| ~118 | -C≡N |

| ~115 | Ar-C |

| ~21 | -CH₃ |

Table 3: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 (broad) | O-H stretch (boronic acid) |

| ~2230 | C≡N stretch (nitrile) |

| ~1600 | C=C stretch (aromatic) |

| ~1350 | B-O stretch |

Table 4: Predicted Mass Spectrometry Data (ESI-)

| m/z | Assignment |

| 160.0575 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is utilized.

-

Acquisition Parameters: A spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans are typically employed.

-

Processing: The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz and Fourier transformed. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used.

-

Acquisition Parameters: A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically acquired.

-

Processing: The FID is processed with a line broadening of 1 Hz and Fourier transformed. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Scans: 16 scans are co-added at a resolution of 4 cm⁻¹.

-

Background: A background spectrum of the clean ATR crystal is collected prior to sample analysis.

-

-

Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 10 µg/mL for analysis.

-